molecular formula C10H12O3 B555979 (R)-2-hydroxypropionic acid benzyl ester CAS No. 74094-05-6

(R)-2-hydroxypropionic acid benzyl ester

Cat. No. B555979
CAS RN: 74094-05-6
M. Wt: 180.2 g/mol
InChI Key: ZYTLPUIDJRKAAM-MRVPVSSYSA-N
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Description

“®-2-hydroxypropionic acid benzyl ester” is an ester derived from a carboxylic acid, in which the hydrogen atom of the hydroxyl group is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .


Synthesis Analysis

The synthesis of esters can be accomplished in several ways . Esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist . For instance, acid chlorides react with alcohols to yield an ester and hydrochloric acid . Acid anhydrides can also react with alcohols to produce esters .


Molecular Structure Analysis

Esters are derived from carboxylic acids. A carboxylic acid contains the -COOH group, and in an ester, the hydrogen in this group is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .


Chemical Reactions Analysis

Esters undergo various chemical reactions. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification. The ester is heated with a large excess of water containing a strong-acid catalyst .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .

Scientific Research Applications

Protein Manipulation

D-Lactic acid-benzyl ester has been used in protein manipulation, particularly in equipping proteins with acyl hydrazide and hydrazide aldehyde (HA) through derivatizing the encoded BnE (benzyl ester). This application is significant in the field of protein engineering and bioconjugation techniques .

Microbial Biosynthesis

This compound plays a role in microbial biosynthesis, where it’s used to improve the titer, specific productivity, and yield of lactate esters during pH-controlled fermentation. It’s particularly noted in the biosynthesis of ethyl and isobutyl lactate esters directly from glucose by Escherichia coli .

Biopolymer Synthesis

In the synthesis of biopolymers, D-Lactic acid-benzyl ester is utilized as a precursor. For instance, it’s involved in the production of D-Lactate (LA)-based oligomers, which are biobased compounds produced and secreted by recombinant Escherichia coli .

Organic Synthesis

The compound is also employed in organic synthesis processes, such as the oxidative cross-coupling of alcohols to esters under visible light-promoted conditions. This application is crucial for developing sustainable and efficient synthetic pathways for ester production .

Mechanism of Action

Target of Action

D-Lactic acid-benzyl ester, also known as H-D-LAC-OBZL or Benzyl ®-2-hydroxypropanoate, primarily targets the metabolic pathways of certain microorganisms . The primary targets include enzymes such as lactate dehydrogenase (ldhA), propionate CoA-transferase (pct), and alcohol acyltransferase (AAT) .

Mode of Action

The compound interacts with its targets to facilitate the biosynthesis of lactate esters. The ldhA enzyme converts pyruvate to lactate, pct converts lactate to lactyl-CoA, and AAT condenses lactyl-CoA and alcohol to produce lactate esters . This process is a part of the pyruvate-to-lactate ester module .

Biochemical Pathways

The biochemical pathway involved in the action of D-Lactic acid-benzyl ester is the microbial biosynthesis of lactate esters from fermentable sugars . This pathway involves the conversion of pyruvate to lactate, lactate to lactyl-CoA, and the condensation of lactyl-CoA with alcohol to produce lactate esters .

Pharmacokinetics

It’s known that d-lactic acid, a related compound, is produced by some strains of microorganisms or by some less relevant metabolic pathways . While L-lactic acid is an endogenous compound, D-lactic acid is considered a harmful enantiomer .

Result of Action

The result of the action of D-Lactic acid-benzyl ester is the production of lactate esters. These esters have broad industrial applications and favorable environmental profiles . They are used as green organic solvents and are beneficial for the environment due to their biodegradable nature .

Action Environment

The action of D-Lactic acid-benzyl ester can be influenced by environmental factors. For instance, the metabolic fluxes of the upstream and downstream modules can be manipulated through plasmid copy numbers, promoters, ribosome binding sites, and environmental perturbation to improve the production of lactate esters .

Safety and Hazards

Benzyl esters can be harmful if swallowed and toxic to aquatic life with long-lasting effects . They should be handled with care, avoiding release to the environment .

Future Directions

Recent advances in the transesterification of β-keto esters have shown promising results . The transesterification of ethyl acetoacetate with benzyl alcohol, for example, afforded a 97% yield after five hours . This suggests potential future directions for the development of efficient synthesis methods for benzyl esters .

properties

IUPAC Name

benzyl (2R)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTLPUIDJRKAAM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415939
Record name (R)-2-hydroxypropionic acid benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74094-05-6
Record name (R)-2-hydroxypropionic acid benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Construction of Benzyl-L-lactic Acid. L-Lactic acid (9 g, 100 mmol) is added to N,N'-diisopropylbenzylisourea (23.3 g, 100 mmol) with stirring. The mixture becomes very viscous within 10 min and is stirred intermittently for 1 h. The volume is then increased to 200 mL with THF, and the mixture stirred for 48 h at room temperature. After cooling the mixture to -15° C., the diisopropylurea is removed by filtration and the THF is evaporated under reduced pressure. The resulting thick oil is pumped under high vacuum for 24 h to give benzyl lactate (17.4 g, 95%) which may be used without further purification.
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95%

Q & A

Q1: What is the role of (R)-2-hydroxypropionic acid benzyl ester in the synthesis of the ACE inhibitor 3H-RAC-X-65?

A1: (R)-2-Hydroxypropionic acid benzyl ester, specifically its triflate derivative, serves as a crucial starting material in the synthesis of 3H-RAC-X-65 []. The triflate of (R)-2-hydroxypropionic acid benzyl ester reacts with N′-(4-iodophenyl)-L-glutamine methyl ester, ultimately leading to the formation of the desired ACE inhibitor after several subsequent steps. This reaction introduces the (R)-lactic acid moiety which is a key structural feature of the final compound.

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